molecular formula C7H13Cl2N3 B1450624 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride CAS No. 1630907-31-1

1-(Pyrazin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B1450624
CAS No.: 1630907-31-1
M. Wt: 210.1 g/mol
InChI Key: DMOPLTAINMKFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazin-2-yl)propan-1-amine dihydrochloride is a valuable chemical intermediate for researchers developing novel therapeutic agents. Its pyrazine core is a privileged scaffold in medicinal chemistry, particularly in the discovery of compounds targeting epigenetic regulators and cancer-related proteins. Scientific literature indicates that small molecules incorporating a 1,4-pyrazine structure can act as potent inhibitors of the histone acetyltransferase (HAT) domain of p300/CBP, a key epigenetic enzyme involved in gene regulation and oncogenesis . Such inhibitors are competitive against the substrate histone and show high selectivity for p300 and CBP over other HAT classes, making them useful chemical probes and leading to the suppression of solid and blood cancer cell proliferation . Furthermore, related pyrazine-containing compounds have demonstrated high binding affinity to the Sigma-2 receptor (σ2R), a biomarker overexpressed in proliferating cancer cells such as those in pancreatic cancer . This suggests potential application in developing targeted theranostics. The dihydrochloride salt form of this amine improves solubility, facilitating its use in various in vitro assay systems. This product is strictly For Research Use Only.

Properties

IUPAC Name

1-pyrazin-2-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-6(8)7-5-9-3-4-10-7;;/h3-6H,2,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPLTAINMKFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core approach to preparing 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride involves the alkylation of a pyrazine ring with a suitable propan-1-amine precursor, followed by salt formation with hydrochloric acid. This method leverages nucleophilic substitution reactions under basic conditions to attach the amine side chain to the pyrazine nucleus.

Detailed Preparation Method

Stepwise Procedure:

  • Starting Materials:

    • Pyrazine or pyrazin-2-yl derivative
    • 3-Chloropropan-1-amine (or similar alkyl halide amine precursor)
    • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
    • Solvent: Typically aqueous or organic solvents such as ethanol or dimethylformamide (DMF)
  • Reaction Conditions:

    • The pyrazine ring is reacted with 3-chloropropan-1-amine under basic conditions to promote nucleophilic substitution.
    • The reaction is generally conducted at elevated temperatures (e.g., 50–80°C) to improve reaction rates.
    • The base deprotonates the amine or activates the nucleophile, facilitating substitution on the pyrazine ring.
  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to form the dihydrochloride salt.
    • The product is isolated by filtration or extraction.
    • Purification is typically achieved by recrystallization from suitable solvents or by chromatographic methods to ensure high purity.
  • Final Product:

    • This compound is obtained as a crystalline solid.
    • The dihydrochloride salt form enhances stability and facilitates handling.

Reaction Scheme Summary

Step Reactants Conditions Product
1 Pyrazine + 3-chloropropan-1-amine Base (NaOH/K2CO3), 50–80°C 1-(Pyrazin-2-yl)propan-1-amine
2 1-(Pyrazin-2-yl)propan-1-amine + HCl Acidification, room temp This compound

Alternative Synthetic Routes and Considerations

  • Mitsunobu Reaction: In related pyrazine derivatives, alkylation of hydroxyl groups with protected amines via Mitsunobu reaction has been reported, followed by deprotection to yield amine-functionalized pyrazines. This method may be adapted for similar compounds but is less common for direct propan-1-amine substitution.

  • Cyclization Approaches: Some pyrazine derivatives are synthesized via cyclization of appropriate precursors with glycine amide under basic conditions, forming hydroxypyrazines, which are then functionalized further. However, this is more applicable to complex substituted pyrazines rather than simple 1-(pyrazin-2-yl)propan-1-amine.

  • Scale-up and Industrial Synthesis: Optimization for industrial production focuses on maximizing yield and purity through batch processing, solvent choice, and reaction time control.

Reaction Parameters Affecting Yield and Purity

Parameter Effect on Synthesis Typical Range/Notes
Base type Influences nucleophilicity and substitution rate NaOH or K2CO3 preferred
Temperature Higher temperatures increase reaction rate 50–80°C
Solvent Solubility and reaction medium Ethanol, DMF, or aqueous mixtures
Molar ratios Excess amine precursor can drive reaction forward 1:1 to 1:1.5 (pyrazine:amine)
Acidification pH Controls salt formation and product crystallization Slightly acidic (pH 1–3)
Purification method Impacts final product purity Recrystallization or chromatography

Research Findings and Data Summary

  • The nucleophilic substitution approach is well-established and yields the target amine in moderate to high yields (typically 70–85%).
  • The dihydrochloride salt form is preferred for its enhanced stability and solubility, critical for pharmaceutical and biochemical applications.
  • Variations in the alkyl chain length and substitution pattern on the pyrazine ring can affect reaction kinetics and product properties.
  • The compound's amine group allows further derivatization, expanding its utility in medicinal chemistry.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Nucleophilic substitution Pyrazine + 3-chloropropan-1-amine + base 50–80°C, aqueous/organic solvent Straightforward, scalable Requires careful control of pH and temperature
Mitsunobu alkylation Hydroxypyrazine + Boc-protected amine + Mitsunobu reagents Room temp to mild heating High selectivity More steps, requires protection/deprotection
Cyclization + functionalization Glycine amide + dibromo-benzil + base Basic conditions, multi-step Useful for complex pyrazines Longer synthesis, less direct for target compound

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

1-(Pyrazin-2-yl)propan-1-amine dihydrochloride is utilized across various scientific domains:

1. Medicinal Chemistry:

  • Anticancer Research: The compound has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis. This effect is linked to its ability to modulate apoptotic pathways and cell cycle arrest, making it a candidate for further development as an anticancer agent .
  • Neurological Disorders: Studies indicate potential applications in treating conditions such as Parkinson's disease and depression. Its interaction with dopaminergic and serotonergic pathways suggests it may enhance dopamine release and exhibit antidepressant-like effects in animal models.

2. Biological Studies:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, which may lead to therapeutic benefits in various biological contexts .
  • Microbial Activity: Preliminary research suggests that it may possess antimicrobial properties, further broadening its applicability in medical research.

3. Material Science:

  • Catalyst Development: this compound is explored for its potential use as a catalyst in chemical reactions, contributing to the development of new materials with desirable properties .

Case Studies

Several studies have highlighted the compound's potential applications:

1. Dopaminergic Modulation:

  • In rodent models of Parkinson's disease, administration of this compound resulted in increased dopamine levels and improved locomotor activity, suggesting therapeutic potential for motor symptoms associated with the disease.

2. Antidepressant Effects:

  • A study investigating its interaction with serotonin receptors revealed selective agonistic properties that could lead to antidepressant-like effects, indicating a dual action on both dopaminergic and serotonergic systems .

3. Anticancer Properties:

  • Research demonstrated that the compound inhibited cell proliferation in multiple cancer cell lines by triggering apoptosis through modulation of key signaling pathways involved in cell survival and death.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications References
This compound 1630907-31-1 C₇H₁₂Cl₂N₄ 223.11 Pyrazine ring, propylamine chain, dihydrochloride salt Intermediate in drug synthesis, materials science
1-(Thiazol-4-yl)propan-1-amine dihydrochloride - C₆H₁₂Cl₂N₂S 223.15 Thiazole ring (sulfur and nitrogen), propylamine chain Drug discovery, specialized materials
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride - C₁₂H₁₇Cl₂N₃S 318.26 Benzimidazole core, methylthio substituent Metal ion interactions, catalysis
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride 2060037-06-9 C₁₀H₁₄Cl₂N₂O 249.14 Benzoxazole ring (oxygen and nitrogen), propylamine chain Not specified; structural studies

Key Observations :

  • Pyrazine vs. Thiazole/Benzoxazole : The pyrazine ring (two nitrogen atoms in a six-membered ring) offers distinct electronic properties compared to sulfur-containing thiazole or oxygen-containing benzoxazole. Pyrazine derivatives often exhibit stronger hydrogen-bonding capacity, enhancing solubility and biological target interactions .
  • Substituent Effects : The methylthio group in the benzimidazole analogue introduces steric hindrance, reducing nucleophilic reactivity but improving selectivity in metal coordination .

Aliphatic Chain and Stereochemical Variants

Compound Name CAS Number Molecular Formula Molecular Weight Structural Differences Applications References
(1R)-1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride 1955474-33-5 C₆H₁₁Cl₂N₃ 196.08 Ethylamine chain, stereospecific (R-configuration) Chiral synthesis, enantioselective catalysis
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride - C₆H₁₂ClN₅ 197.65 Triazole ring, methyl substituent Pharmaceuticals, agrochemicals

Key Observations :

  • Stereochemistry : The (R)-configured ethylamine derivative highlights the role of chirality in modulating biological activity, a critical factor in drug design .

Piperidine and Piperazine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Applications References
1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride 1332529-43-7 C₉H₁₆Cl₂N₄ 251.16 Piperidine ring fused with pyrazine Not specified; likely CNS-targeting agents
1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride 1185319-30-5 C₉H₁₆Cl₂N₄ 251.16 Piperidine with pyrazine substituent Synthetic intermediate

Key Observations :

    Biological Activity

    1-(Pyrazin-2-yl)propan-1-amine dihydrochloride, with the CAS number 1630907-31-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by a pyrazine ring, which is known for its diverse biological activities. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

    PropertyValue
    Molecular FormulaC7H10Cl2N2
    Molecular Weight195.07 g/mol
    SMILESCC(CN1C=CN=C1)N.Cl.Cl

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

    • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including serine proteases, which play crucial roles in blood coagulation and inflammatory processes .
    • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition .

    Antiviral Activity

    Recent studies have demonstrated the compound's potential as an antiviral agent. For instance, it was evaluated against Zika virus protease, showing promising IC50 values that indicate effective inhibition. The structure-activity relationship revealed that modifications to the pyrazine core significantly affect its potency .

    Inhibition of Serine Proteases

    In a series of experiments, compounds similar to this compound were tested for their ability to inhibit serine proteases such as thrombin and FXIIa. The results indicated that the introduction of the pyrazine moiety enhanced inhibitory activity compared to non-pyrazine analogs .

    CompoundIC50 (μM)Target
    1-(Pyrazin-2-yl)propan-1-amine4.65Zika Virus Protease
    Analog A10.7Thrombin
    Analog B3.5FXIIa

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that modifications on the pyrazine ring and the propanamine chain can significantly influence the biological activity of the compound. For example:

    • Substituents on the Pyrazine Ring : Variations in substituents lead to different binding affinities and selectivity profiles against target enzymes.
    • Alkyl Chain Length : Altering the length of the propanamine chain affects both solubility and interaction with biological targets.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride, and how can purity be validated?

    • Methodology : A common approach involves reacting pyrazine derivatives with propanolamine under reductive amination conditions, followed by HCl treatment to form the dihydrochloride salt. For example, analogous dihydrochloride compounds are synthesized via nucleophilic substitution with N-methylpiperazine and subsequent acidification . Post-synthesis, purity is validated using HPLC (≥95% purity threshold), NMR for structural confirmation, and elemental analysis to verify stoichiometry. Recrystallization in ethanol/water mixtures is recommended to remove impurities .

    Q. How should researchers characterize the structural and chemical properties of this compound?

    • Methodology :

    • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone. Pyrazine ring protons typically resonate at δ 8.3–9.0 ppm .
    • Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z ~202.1 for the free base).
    • X-ray Crystallography : Use SHELXL for refinement, particularly for resolving hydrogen bonding patterns (e.g., N–H···Cl interactions in the dihydrochloride form). SHELX programs are robust for small-molecule refinement .
    • Thermogravimetric Analysis (TGA) : To assess thermal stability and dehydration behavior.

    Q. What are the optimal storage conditions to prevent degradation?

    • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to humidity, as hygroscopicity may lead to clumping. Periodic purity checks via HPLC are advised if stored >6 months .

    Advanced Research Questions

    Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

    • Methodology : In SHELXL, use the TWIN and BASF commands to model twinned data. For disordered regions, apply PART and SUMP restraints to refine occupancies. High-resolution data (≤1.0 Å) allows anisotropic refinement of non-H atoms. Validate with R1/wR2 convergence (<5% discrepancy) and check the Hirshfeld surface for steric clashes .

    Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

    • Methodology :

    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (FMOs). The pyrazine ring’s electron-deficient nature enhances electrophilicity at the β-carbon, favoring SN2 reactions .
    • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics.

    Q. How does the pyrazine ring influence reaction kinetics in multi-step syntheses?

    • Methodology : The pyrazine ring’s electron-withdrawing nature accelerates amine deprotonation but may slow alkylation due to steric hindrance. Monitor intermediates via LC-MS and compare rate constants (k) under varying temperatures (Arrhenius plots). For example, coupling with bromopropane under basic conditions (K₂CO₃/DMF) shows a k of 0.15 h⁻¹ at 60°C .

    Q. How to analyze degradation products under varying pH conditions?

    • Methodology :

    • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Use LC-MS/MS to identify products (e.g., pyrazine ring oxidation at pH >10 yields pyrazine N-oxide).
    • Stability-Indicating Assays : Develop a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile) to resolve degradation peaks. Quantify using UV detection at 254 nm .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-(Pyrazin-2-yl)propan-1-amine dihydrochloride
    Reactant of Route 2
    1-(Pyrazin-2-yl)propan-1-amine dihydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.